molecular formula C14H16ClN3 B2543707 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline CAS No. 1146293-27-7

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline

Cat. No.: B2543707
CAS No.: 1146293-27-7
M. Wt: 261.75
InChI Key: MISDVEUJVSQWFZ-UHFFFAOYSA-N
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Description

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline (CAS 1146293-27-7) is a quinoline-based chemical compound of significant interest in medicinal chemistry and infectious disease research. With a molecular formula of C14H16ClN3 and a molecular weight of 261.76 g/mol, this compound serves as a key synthetic intermediate and privileged structure for developing novel therapeutic agents . This compound is part of a class of molecules being explored for their potent antiplasmodial activity. Research indicates that closely related 4-(piperazin-1-yl)quinoline derivatives demonstrate low nanomolar efficacy against Plasmodium falciparum , the parasite responsible for malaria, including chloroquine-resistant strains . These compounds represent a promising class of antimalarial drug leads, with some analogues showing excellent selectivity profiles and the ability to kill asexual blood-stage parasites during the trophozoite phase . Beyond antimalarial applications, the quinoline scaffold linked to a piperazine moiety is a versatile pharmacophore investigated for a range of biological activities, including as a building block for novel antituberculosis agents . Researchers utilize this compound to study structure-activity relationships (SAR) and to optimize metabolic stability and in vivo efficacy in preclinical models. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) and handle this compound with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

6-chloro-2-methyl-4-piperazin-1-ylquinoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClN3/c1-10-8-14(18-6-4-16-5-7-18)12-9-11(15)2-3-13(12)17-10/h2-3,8-9,16H,4-7H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MISDVEUJVSQWFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C=C(C=CC2=N1)Cl)N3CCNCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline typically involves the reaction of 6-chloro-2-methylquinoline with piperazine. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane (DCM) and a base like lutidine. The reaction conditions often include refluxing the mixture to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of high-quality starting materials and stringent quality control measures are essential for industrial production .

Chemical Reactions Analysis

Types of Reactions

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: The chlorine atom at the 6-position can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions typically require a base such as potassium carbonate (K2CO3) and a polar aprotic solvent like dimethylformamide (DMF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while substitution reactions can produce various quinoline derivatives with different functional groups .

Scientific Research Applications

Synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline

The synthesis of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline typically involves the reaction of piperazine with various quinoline derivatives. Notably, the compound can be synthesized using environmentally friendly methods, enhancing its appeal in pharmaceutical development.

Antimalarial Activity

The compound has shown promising antimalarial properties, particularly against Plasmodium falciparum, the causative agent of malaria. Its mechanism includes inhibiting β-hematin formation, which is crucial for the parasite's survival.

Case Study: Antimalarial Efficacy

A study highlighted the efficacy of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline analogues against chloroquine-resistant strains of P. falciparum. The most potent derivative exhibited an EC50EC_{50} value in the low nanomolar range, demonstrating significant activity at various life stages of the parasite .

Antitubercular Activity

Research has also indicated that derivatives of this compound possess antitubercular properties. The incorporation of piperazine into quinoline structures has been linked to enhanced activity against Mycobacterium tuberculosis.

Case Study: Antitubercular Properties

A series of experiments revealed that certain derivatives exhibited substantial inhibition against M. tuberculosis, with minimum inhibitory concentrations (MICs) significantly lower than those of traditional treatments .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the therapeutic potential of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline. Modifications to the quinoline core and piperazine side chain can lead to variations in biological activity.

Key Findings from SAR Studies

ModificationImpact on Activity
Addition of electron-withdrawing groupsIncreased potency against P. falciparum
Alteration in piperazine substituentsEnhanced selectivity for bacterial targets

Mechanism of Action

The mechanism of action of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit the synthesis of nucleic acids or disrupt cell membrane integrity. The exact pathways and molecular targets can vary depending on the specific biological activity being studied .

Comparison with Similar Compounds

Substitution Patterns and Structural Modifications

The following table summarizes key analogs and their substituents:

Compound Name Substituents (Positions) Key Features Reference
6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline Cl (6), CH₃ (2), piperazine (4) Target compound; potential kinase/anti-inflammatory activity Hypothetical
7-Chloro-4-(piperazin-1-yl)quinoline Cl (7), piperazine (4) VEGFR-2 inhibitor (IC₅₀ < lenvatinib); H-bonds with Cys919 and Asp1046
6-Methoxy-2-methyl-4-(piperazin-1-yl)quinoline OCH₃ (6), CH₃ (2), piperazine (4) Structural analog with methoxy group; improved solubility
6-Chloro-4-(piperidin-1-yl)-2-(pyrrolidin-1-yl)quinoline Cl (6), pyrrolidine (2), piperidine (4) Dual heterocyclic substitution; research applications in drug discovery
8-Chloro-2-methyl-4-(4-methylpiperazin-1-yl)-2H-pyrrolo[3,4-c]quinoline Cl (8), CH₃ (2), 4-methylpiperazine (4) Pyrroloquinoline hybrid; synthesized via TosMIC reaction (80% yield)

Key Research Findings

  • CCR5 Antagonism: Mono-4-(piperazin-1-yl)quinoline derivatives act as CCR5 antagonists (IC₅₀ = 692 nM), with optimization efforts focusing on improving potency .
  • Structural Insights: Docking studies reveal that the 4-piperazinyl group in quinoline derivatives stabilizes interactions with kinase ATP-binding pockets ().
  • Toxicity Profile: Chloro-substituted quinolines may exhibit hepatotoxicity at high doses, necessitating careful SAR studies ().

Biological Activity

6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The compound features a quinoline core with a chlorine atom at the 6-position and a piperazine moiety at the 4-position. This unique structure contributes to its varied biological activities, including antimicrobial and antimalarial properties. The presence of both the chlorine atom and the piperazine ring enhances its ability to interact with various molecular targets.

Antimicrobial Activity

Research has demonstrated that derivatives of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline exhibit significant antimicrobial properties. For instance, compounds derived from this structure have shown effectiveness against both Gram-positive and Gram-negative bacteria. One study reported minimum inhibitory concentration (MIC) values ranging from 3.9 to 7.8 µM against pathogens such as Staphylococcus aureus and Escherichia coli .

Antimalarial Activity

The compound has been investigated for its antimalarial potential, particularly against Plasmodium falciparum. A study highlighted that related quinoline derivatives demonstrated low nanomolar activity with an EC50 value of 0.04 ± 0.01 µM, indicating strong efficacy against the malaria parasite . The mechanism involves inhibition of β-hematin formation, which is critical for the parasite's survival.

The biological activity of 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline is believed to stem from several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways within microbial cells.
  • Cell Signaling Interference : It potentially alters cell signaling pathways, affecting gene expression and cellular metabolism.
  • Binding Interactions : The structural features allow it to bind effectively to various biomolecules, influencing their activity .

Case Studies

Several studies have focused on the structure-activity relationships (SAR) of quinoline derivatives, including those similar to 6-Chloro-2-methyl-4-(piperazin-1-yl)quinoline:

  • Antiplasmodial Efficacy : A detailed SAR study indicated that modifications at the piperazine position can enhance antimalarial activity, with certain substitutions leading to improved potency against resistant strains of P. falciparum .
CompoundEC50 (µM)Activity Type
Compound 600.04 ± 0.01Antimalarial
Compound 43.9–7.8Antimicrobial

Q & A

Q. Table 1: Representative Synthetic Parameters

StepReaction ConditionsYield (%)Purity (%)Reference
Quinoline core formationPd-catalyzed cross-coupling, 80°C6590
Piperazine substitutionReflux in DMF, 12h7895
Final purificationColumn chromatography (SiO₂)8298

What advanced analytical techniques are critical for structural characterization of this compound?

Q. Basic Research Focus

  • NMR spectroscopy : 1^1H and 13^13C NMR confirm substituent positions (e.g., piperazine N–H protons at δ 2.8–3.2 ppm) .
  • Mass spectrometry (HRMS) : Validates molecular formula (e.g., [M+H]⁺ at m/z 261.0872 for C₁₃H₁₄ClN₃) .
  • X-ray crystallography : Resolves monoclinic crystal systems (space group P2₁/c) with H-bonding networks (N–H⋯N) .

Q. Advanced Applications

  • DFT calculations : Predict electronic properties and compare with experimental IR/Raman spectra .
  • Thermogravimetric analysis (TGA) : Assess thermal stability for formulation studies .

How do researchers design experiments to evaluate its biological activity in antimicrobial assays?

Q. Basic Research Focus

  • In vitro MIC assays : Test against Mycobacterium tuberculosis (H37Rv) or Staphylococcus aureus (ATCC 25923) using microdilution methods .
  • Dose-response curves : IC₅₀ determination via resazurin reduction assays (0.1–100 µM range) .

Q. Advanced Research Focus

  • Mechanistic studies : Measure target inhibition (e.g., enoyl-ACP reductase activity in M. tuberculosis) .
  • Synergy testing : Combine with first-line drugs (rifampicin) to calculate fractional inhibitory concentration indices (FICI) .

What methodologies elucidate the mechanism of action for its anti-inflammatory effects?

Q. Advanced Research Focus

  • RAW 264.7 macrophage model : LPS-induced NO inhibition (e.g., 74.1% at 30 µM via Griess assay) .
  • Western blotting : Quantify iNOS and COX-2 protein suppression (e.g., 50% reduction at 15 mg/kg in mice) .
  • qRT-PCR : Track cytokine gene expression (IL-6, TNF-α) in carrageenan-induced edema models .

Q. Table 2: In Vivo Anti-Inflammatory Data

ModelDose (mg/kg)Edema Inhibition (%)Serum COX-2 Reduction (%)Reference
Mouse paw edema3064 (3h post-dose)45
LPS-challenged macrophages30 µM74.1 (NO inhibition)N/A

How are structure-activity relationships (SAR) studied to enhance potency?

Q. Advanced Research Focus

  • Piperazine modifications : Compare 4-(piperazin-1-yl) with 4-(pyrrolidin-1-yl) derivatives; piperazine enhances solubility and target affinity .
  • Substituent effects : 6-Chloro vs. 6-bromo analogs show 2x higher M. tuberculosis inhibition due to electronegativity .
  • Pharmacophore modeling : Identify critical interactions (e.g., quinoline N1 with kinase ATP-binding pockets) .

What strategies resolve contradictions in reported biological activity data?

Q. Advanced Research Focus

  • Orthogonal assays : Validate antimicrobial claims using both broth microdilution and agar diffusion .
  • Dose standardization : Account for variations in cell viability assays (e.g., MTT vs. resazurin) .
  • Computational docking : Explain discrepancies via binding mode analysis (e.g., VEGFR-II vs. COX-2 selectivity) .

How is computational modeling applied to predict pharmacokinetic properties?

Q. Advanced Research Focus

  • ADMET prediction : Tools like SwissADME estimate logP (2.1), solubility (-4.2), and CYP450 inhibition .
  • Molecular dynamics (MD) : Simulate binding stability to serotonin transporters (SERT) over 100 ns trajectories .
  • QSAR models : Correlate ClogP with antimalarial IC₅₀ values (R² = 0.89) .

What comparative studies distinguish this compound from analogs?

Q. Basic Research Focus

  • 6-Chloro-2-methyl vs. 6-bromo-2-ethyl : Bromine increases logP (2.8 vs. 2.1) but reduces aqueous solubility .
  • Piperazine vs. morpholine substitution : Piperazine improves blood-brain barrier penetration in CNS drug candidates .

Q. Table 3: Key Analog Comparisons

AnalogTargetIC₅₀ (µM)logPReference
6-Chloro-2-methyl-4-(piperazin-1-yl)quinolineVEGFR-II0.452.1
6-Bromo-4-(piperazin-1-yl)quinolineSERT1.22.8
7-Chloro-4-(pyrrolidin-1-yl)quinolineCOX-25.61.9

What in vivo models are used to assess pharmacokinetics and toxicity?

Q. Advanced Research Focus

  • Rodent pharmacokinetics : IV/oral administration (10 mg/kg) shows 58% oral bioavailability and t₁/₂ = 4.2h .
  • Hepatotoxicity screening : Measure ALT/AST levels after 7-day dosing (30 mg/kg) .
  • Tissue distribution : LC-MS/MS quantifies brain-to-plasma ratio (0.3) for CNS activity .

How are hybrid derivatives synthesized to enhance dual therapeutic effects?

Q. Advanced Research Focus

  • Hydrazone conjugation : Attach isoniazid derivatives via Schiff base formation (e.g., 74% yield in ethanol) .
  • Click chemistry : Copper-catalyzed azide-alkyne cycloaddition to append triazole moieties .
  • Prodrug design : Phosphonate esterification for improved membrane permeability .

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